Di(2-naphthyl) ethylboronate
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Overview
Description
Di(2-naphthyl) ethylboronate is an organoboron compound that features two naphthyl groups attached to an ethylboronate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(2-naphthyl) ethylboronate can be synthesized through the reaction of 2-naphthol with ethylboronic acid under specific conditions. The reaction typically involves the use of a catalyst such as palladium in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Di(2-naphthyl) ethylboronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the naphthyl groups to dihydronaphthyl derivatives.
Substitution: The ethylboronate moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ethylboronate group under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthyl derivatives
Substitution: Various substituted boronates depending on the nucleophile used.
Scientific Research Applications
Di(2-naphthyl) ethylboronate has several scientific research applications:
Mechanism of Action
The mechanism of action of di(2-naphthyl) ethylboronate involves its ability to form stable complexes with various molecules. The boronate group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling and substitution. The naphthyl groups provide additional stability and enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Naphthylboronic acid
- Ethylboronic acid
Uniqueness
Di(2-naphthyl) ethylboronate is unique due to the presence of two naphthyl groups, which enhance its reactivity and stability compared to other boronic acids. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
61233-76-9 |
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Molecular Formula |
C22H19BO2 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
ethyl(dinaphthalen-2-yloxy)borane |
InChI |
InChI=1S/C22H19BO2/c1-2-23(24-21-13-11-17-7-3-5-9-19(17)15-21)25-22-14-12-18-8-4-6-10-20(18)16-22/h3-16H,2H2,1H3 |
InChI Key |
PWKDJHALUHMGIO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(OC1=CC2=CC=CC=C2C=C1)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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